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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N,N-dimethyl-1,2-oxazol-5-amine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-1,2-oxazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1,2-oxazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) ring is a key scaffold in numerous biologically active molecules, exhibiting a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an N,N-dimethylamino group at the 5-position can significantly influence the molecule's physicochemical properties, such as basicity, solubility, and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the predicted physical and chemical properties of N,N-dimethyl-1,2-oxazol-5-amine, along with proposed synthetic routes and characterization methodologies. As this is a molecule with limited currently available public data, this guide synthesizes information from related structures and established chemical principles to provide a robust predictive profile for researchers.

Predicted Physicochemical Properties

The properties of N,N-dimethyl-1,2-oxazol-5-amine can be extrapolated from data on related 5-amino-1,2-oxazoles and the known effects of N,N-dimethylation on primary amines.

PropertyPredicted Value/InformationRationale and References
Molecular Formula C₅H₉N₃OBased on the chemical structure.
Molecular Weight 127.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilMany simple heterocyclic amines are solids or oils at room temperature.
Melting Point Expected to be a low-melting solid or a liquidN,N-dimethylation can lower the melting point compared to the primary amine due to reduced hydrogen bonding capacity.
Boiling Point Estimated to be in the range of 150-200 °CBased on similarly sized and functionalized heterocyclic compounds.
Solubility Moderately soluble in water and soluble in polar organic solventsThe N,N-dimethylamino group can act as a hydrogen bond acceptor, contributing to water solubility. N-methylation of secondary amines generally has little impact on solubility.[1]
pKa (of the conjugate acid) Estimated to be in the range of 3-5The basicity of the exocyclic nitrogen is expected to be reduced due to the electron-withdrawing nature of the 1,2-oxazole ring. N-methylation of secondary amines can lead to a slight reduction in basicity.[1]
LogP Estimated to be in the range of 0.5-1.5N,N-dimethylation generally increases lipophilicity compared to the primary or secondary amine.[1]

Proposed Synthetic Routes

The synthesis of N,N-dimethyl-1,2-oxazol-5-amine can be approached through two primary strategies: construction of the 1,2-oxazole ring with the N,N-dimethylamino group already in place, or post-functionalization of a pre-formed 5-amino-1,2-oxazole.

Method 1: Reductive Amination of 5-amino-1,2-oxazole

A common and efficient method for the N,N-dimethylation of primary amines is reductive amination using formaldehyde as the carbon source.[2][3]

Reaction Scheme:

Reductive Amination 5-amino-1,2-oxazole 5-amino-1,2-oxazole Intermediate_1 Iminium ion (in situ) 5-amino-1,2-oxazole->Intermediate_1 + Formaldehyde Formaldehyde (HCHO) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Product N,N-dimethyl-1,2-oxazol-5-amine Intermediate_1->Product + Reducing Agent

Workflow for Reductive Amination.

Experimental Protocol:

  • Preparation of the Starting Material: Synthesize 5-amino-1,2-oxazole. A common method involves the reaction of a suitable three-carbon precursor with hydroxylamine.[4][5]

  • Reaction Setup: Dissolve 5-amino-1,2-oxazole in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reagents: Add an excess of aqueous formaldehyde (typically 2-3 equivalents).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Cyclization Approach

This method involves the construction of the 1,2-oxazole ring from a precursor already containing the N,N-dimethylamino group.

Reaction Scheme:

Cyclization_Approach Precursor β-(N,N-dimethylamino)acrylonitrile or similar precursor Product N,N-dimethyl-1,2-oxazol-5-amine Precursor->Product + Hydroxylamine Hydroxylamine Hydroxylamine (NH₂OH)

Cyclization approach for synthesis.

Experimental Protocol:

  • Precursor Synthesis: Synthesize a suitable β-functionalized enamine precursor, such as β-(N,N-dimethylamino)acrylonitrile.

  • Cyclization Reaction: React the precursor with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium ethoxide.[6]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Dry the organic extract, concentrate, and purify the product by column chromatography or distillation.

Spectroscopic Characterization

The structure of the synthesized N,N-dimethyl-1,2-oxazol-5-amine can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[4][7][8][9]

¹H NMR Spectroscopy
  • N(CH₃)₂ protons: A singlet at approximately 2.8-3.2 ppm.

  • Oxazole ring protons:

    • H4 proton: A singlet or doublet at approximately 5.5-6.5 ppm. The chemical shift is influenced by the electron-donating N,N-dimethylamino group.

    • H3 proton: A singlet or doublet at approximately 7.5-8.5 ppm.

¹³C NMR Spectroscopy
  • N(CH₃)₂ carbons: A signal at approximately 40-45 ppm.

  • Oxazole ring carbons:

    • C5 carbon: A signal at approximately 160-170 ppm (attached to the amino group).

    • C4 carbon: A signal at approximately 90-100 ppm.

    • C3 carbon: A signal at approximately 150-160 ppm.

Infrared (IR) Spectroscopy
  • C=N and C=C stretching (oxazole ring): Bands in the region of 1650-1500 cm⁻¹.

  • C-N stretching: A band around 1350-1250 cm⁻¹.

  • Absence of N-H stretching: The absence of a broad band in the 3500-3300 cm⁻¹ region would confirm the tertiary nature of the amine.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): An odd-numbered molecular weight is expected due to the presence of three nitrogen atoms (Nitrogen Rule). The exact mass can be confirmed by high-resolution mass spectrometry (HRMS).

  • Fragmentation Pattern: Expect fragmentation patterns involving the loss of methyl groups and cleavage of the oxazole ring.

Chemical Reactivity and Stability

The chemical reactivity of N,N-dimethyl-1,2-oxazol-5-amine is dictated by the interplay of the electron-rich N,N-dimethylamino group and the 1,2-oxazole ring.

  • Basicity: The exocyclic nitrogen atom is basic and will react with acids to form salts.

  • Electrophilic Aromatic Substitution: The 1,2-oxazole ring is generally considered electron-deficient. However, the strong electron-donating N,N-dimethylamino group at the 5-position will activate the ring towards electrophilic attack, likely at the C4 position.

  • Ring Opening: The 1,2-oxazole ring can be susceptible to cleavage under certain conditions, such as reductive cleavage of the N-O bond or base-catalyzed ring-opening.

  • Oxidation: The N,N-dimethylamino group can be oxidized to the corresponding N-oxide.

  • Stability: The compound is expected to be relatively stable under normal laboratory conditions but may be sensitive to strong acids, bases, and oxidizing agents.

Safety and Handling

Given the limited specific data, N,N-dimethyl-1,2-oxazol-5-amine should be handled with the standard precautions for a novel chemical compound. Related aminoxazoles are classified as harmful if swallowed and may cause skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of N,N-dimethyl-1,2-oxazol-5-amine for the scientific community. By leveraging data from analogous structures and fundamental chemical principles, this document offers valuable insights into the compound's physicochemical properties, potential synthetic pathways, and expected analytical characteristics. This information is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this and related heterocyclic molecules in the pursuit of new therapeutic agents and other advanced materials.

References

  • (No Author). (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Szafranski, K., et al. (2020).
  • Janecka, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Roman, O. A., & Ovechkina, N. V. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • PubChem. (n.d.). 3-(4-Methylphenyl)-1,2-oxazol-5-amine. PubChem. [Link]

  • Wang, D., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega.
  • (No Author). (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]

  • Szabó, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Różański, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Archives.

Sources

Exploratory

The Pharmacological Landscape of N,N-Dimethyl-1,2-oxazol-5-amine: Mechanisms of Action, Target Engagement, and Experimental Workflows

Executive Summary As the search for highly selective, metabolically stable pharmacophores intensifies, the 1,2-oxazole (isoxazole) scaffold has emerged as a cornerstone in modern medicinal chemistry. Specifically, N,N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the search for highly selective, metabolically stable pharmacophores intensifies, the 1,2-oxazole (isoxazole) scaffold has emerged as a cornerstone in modern medicinal chemistry. Specifically, N,N-dimethyl-1,2-oxazol-5-amine (5-(dimethylamino)isoxazole) represents a structurally privileged moiety that bridges the gap between epigenetic modulation and immunooncology. By acting as a highly efficient bioisostere for acetylated lysine (KAc) and a stable heme-binding ligand, this scaffold offers profound utility in targeting Bromodomain and Extra-Terminal (BET) proteins and Tryptophan 2,3-Dioxygenase 2 (TDO2).

This technical guide deconstructs the biochemical mechanisms of the N,N-dimethyl-1,2-oxazol-5-amine scaffold, explores the causality behind its structural evolution to prevent metabolic toxicity, and provides self-validating experimental workflows for target engagement and stability profiling.

Pharmacophore Rationale: The N,N-Dimethyl Advantage

The primary 5-aminoisoxazole ring is a well-documented hydrogen-bonding pharmacophore. However, primary aminoisoxazoles carry a significant metabolic liability: they are susceptible to cytochrome P450-mediated bioactivation, leading to the formation of highly reactive extended quinone-methides that can cause severe hepatotoxicity[1].

The strategic N,N-dimethylation of the 5-amino group serves a dual mechanistic purpose:

  • Steric Shielding: The bulky methyl groups sterically hinder the enzymatic oxidation pathways required for quinone-methide formation, drastically improving the pharmacokinetic safety profile[1].

  • Electronic Tuning: The tertiary amine acts as an electron-donating group, enriching the electron density of the heteroaromatic isoxazole core. This maintains the precise dipole moment required for the isoxazole oxygen and nitrogen to act as critical hydrogen bond acceptors in deep hydrophobic protein pockets.

Primary Mechanism of Action: Epigenetic Modulation via BET Bromodomains

Bromodomain-containing proteins, such as BRD4 and CBP/EP300, are epigenetic "readers" that regulate oncogene transcription (e.g., c-Myc) by recognizing acetylated lysine (KAc) residues on histone tails.

Target Engagement and Binding Mechanics

The N,N-dimethyl-1,2-oxazol-5-amine scaffold functions as a highly potent [2]. When the compound enters the hydrophobic ZA channel of the bromodomain, it establishes a highly conserved thermodynamic binding network:

  • Direct Hydrogen Bonding: The isoxazole oxygen acts as a direct hydrogen bond acceptor to the side-chain amide of the conserved Asn1168 residue[3].

  • Water-Mediated Coordination: The isoxazole nitrogen points toward the base of the binding pocket, forming a hydrogen bond with a structurally conserved water molecule that bridges to the Tyr1125 residue[3].

By competitively displacing BRD4 from chromatin, the scaffold halts the transcription of downstream oncogenes, inducing cell cycle arrest and apoptosis in hematologic malignancies.

Pathway A Acetylated Histone (KAc) B BRD4 (BET Protein) A->B Recruits C Oncogene Transcription B->C Activates D N,N-dimethyl-1,2-oxazol-5-amine D->B Blocks KAc Binding E Chromatin Displacement D->E Induces F Cell Cycle Arrest E->F Leads to

Fig 1. Transcriptional regulation via BET bromodomain inhibition and chromatin displacement.

Secondary Mechanisms: Immunooncology and Neuropharmacology

TDO2 Inhibition in the Tumor Microenvironment

Tryptophan 2,3-Dioxygenase 2 (TDO2) is a heme-containing enzyme overexpressed in tumors to catabolize tryptophan into kynurenine, effectively starving local T-cells and suppressing the immune response. 5-aminoisoxazoles are recognized as [4]. While the primary amine is optimal for interacting with the heme iron, N-methylation (including N,N-dimethylation) retains target engagement through hydrophobic packing within the active site, albeit with a modest ~8-fold shift in biochemical potency[4]. This demonstrates the core isoxazole ring's robust capacity to anchor into metalloenzymes.

AMPA Receptor Allosteric Modulation

In neuropharmacology, bis(isoxazole) derivatives act as of the AMPA receptor[5]. By binding to the symmetrical PAM binding site, these scaffolds potentiate kainate-induced ion currents, offering therapeutic avenues for cognitive enhancement and neuroprotection.

Quantitative Data Summary

The following table synthesizes the pharmacological profiling of the isoxazole pharmacophore across its primary biological targets, highlighting the structure-activity relationship (SAR) trade-offs.

Compound ScaffoldPrimary TargetMechanism of ActionTypical IC50 / EC50Bioactivation Risk
Primary 5-Aminoisoxazole TDO2Heme-iron coordination85 nM (Cellular)[4]High (Quinone-methides)[1]
N,N-Dimethyl-1,2-oxazol-5-amine BRD4 (BET)KAc mimicry (Asn1168 H-bond)< 1.0 μM[2]Low (Steric shielding)[1]
Bis(5-aminoisoxazole) AMPA ReceptorPositive Allosteric Modulator10⁻¹¹ M (Max Potentiation)[5]Moderate
3,5-Dimethylisoxazole CBP/EP300KAc mimicry (Tyr1125 network)72 nM (UMB298)[3]Low

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. As an application scientist, it is critical to select assay formats that eliminate procedural artifacts while incorporating internal controls that immediately flag assay failure.

Protocol 1: TR-FRET Assay for BRD4 Target Engagement

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard ELISA. ELISA requires multiple wash steps that disrupt the low-affinity equilibrium states of reversible inhibitors. TR-FRET is a homogeneous, mix-and-read assay that allows for real-time equilibrium measurement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 nM His-tagged BRD4(BD1) recombinant protein and 50 nM of a biotinylated KAc-peptide ligand in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Fluorophore Addition: Add Europium-anti-His antibody (donor) and Streptavidin-APC (acceptor) at 2 nM final concentrations.

  • Compound Dosing: Dispense the N,N-dimethyl-1,2-oxazol-5-amine derivative in a 10-point dose-response curve (10 μM to 0.5 nM) using acoustic liquid handling (e.g., Echo 550) to minimize solvent (DMSO) effects.

  • Incubation: Seal and incubate the microplate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 340 nm excitation laser. Measure emission at 615 nm (Europium) and 665 nm (APC).

  • Self-Validation Check:

    • Positive Control: Include the pan-BET inhibitor JQ1 (Expected IC50 ~50 nM).

    • Statistical Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 μM JQ1 (low signal). The assay is only valid if Z' > 0.6 .

Workflow S1 1. Assay Setup (BRD4 + Ligand) S2 2. Incubation (Equilibrium) S1->S2 S3 3. Excitation (340nm Laser) S2->S3 S4 4. Emission Read (615nm/665nm) S3->S4 S5 5. Data Analysis (IC50 & Z'-factor) S4->S5

Fig 2. Self-validating TR-FRET experimental workflow for BRD4 target engagement.

Protocol 2: LC-MS/MS Bioactivation and GSH-Trapping Assay

Causality: To empirically prove that the N,N-dimethyl substitution prevents the formation of toxic quinone-methides[1], compounds must be subjected to Phase I metabolic conditions in the presence of a nucleophilic trapping agent (Glutathione, GSH).

Step-by-Step Methodology:

  • Incubation Matrix: Combine 1 mg/mL Human Liver Microsomes (HLMs), 5 mM GSH, and 10 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: At exactly 60 minutes, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a high-resolution mass spectrometer (e.g., Q-TOF) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation Check: Include a primary 5-aminoisoxazole derivative as a positive control. The assay is validated only if the positive control yields a distinct GSH-adduct peak (M + 307 m/z), confirming that the HLMs are enzymatically active and the trapping mechanism is functional.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) ACS Medicinal Chemistry Letters URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Molecules (MDPI) URL:[Link]

  • Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor Molecules (MDPI) URL:[Link]

Sources

Foundational

Thermodynamic Stability and Ring-Opening Dynamics of N,N-Dimethyl-1,2-oxazol-5-amine: A Technical Guide

Executive Summary N,N-dimethyl-1,2-oxazol-5-amine (also known as 5-(dimethylamino)isoxazole) is a highly versatile heterocyclic building block and bioisostere utilized extensively in drug development. Despite its synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-dimethyl-1,2-oxazol-5-amine (also known as 5-(dimethylamino)isoxazole) is a highly versatile heterocyclic building block and bioisostere utilized extensively in drug development. Despite its synthetic utility, the 1,2-oxazole (isoxazole) core is characterized by an inherent thermodynamic instability driven by the weak N–O bond[1]. The presence of the strongly electron-donating N,N-dimethylamino group at the C5 position fundamentally alters the electron density of the ring, paradoxically lowering the activation barrier for ring-opening reactions while stabilizing transient intermediates.

This whitepaper provides an in-depth analysis of the thermodynamic stability of N,N-dimethyl-1,2-oxazol-5-amine, detailing the mechanistic pathways of its degradation, quantitative thermodynamic parameters, and field-proven experimental protocols for stability profiling.

Structural and Electronic Dynamics: The 5-Amino Paradox

The isoxazole ring is a classic example of a system where aromatic stabilization competes with the intrinsic weakness of the heteroatomic N–O bond. In unsubstituted isoxazoles, the bond dissociation energy of the N–O linkage is relatively low, making it susceptible to cleavage under reductive, thermal, or photochemical stress[1][2].

The introduction of an N,N-dimethylamino group at the C5 position introduces a "thermodynamic paradox." Through strong +M (mesomeric) resonance, the amino group donates electron density into the π -system of the isoxazole ring. While this increases the nucleophilicity of the C4 position (making it highly reactive toward electrophiles), it significantly destabilizes the ring thermodynamically relative to its open-chain or rearranged isomers. Density Functional Theory (DFT) calculations have demonstrated that for 5-amino and 5-methoxy substituted isoxazoles, the isomerization into highly strained 2H-azirines is actually a thermodynamically favorable process ( ΔG=−4.6 to −10.0 kcal/mol), unlike their unsubstituted counterparts[3].

Causality in Experimental Choices: Because the 5-amino substitution makes the isoxazole thermodynamically prone to isomerization, formulation scientists must strictly avoid prolonged exposure to UV light, excessive thermal stress, and transition-metal catalysts (e.g., Fe(II) or Cu(I)) during the scale-up of N,N-dimethyl-1,2-oxazol-5-amine derivatives, as these conditions rapidly overcome the kinetic barrier to N–O cleavage[3].

Mechanistic Pathways of Degradation

The thermodynamic instability of N,N-dimethyl-1,2-oxazol-5-amine manifests primarily through N–O bond cleavage, leading to a cascade of rearrangements. The dominant degradation pathway under thermal or photochemical stress is the Isoxazole–Azirine–Oxazole Isomerization [4].

  • N–O Bond Cleavage: The input of thermal or photochemical energy excites the molecule, triggering the homolytic or heterolytic cleavage of the weak N–O bond.

  • Ring Contraction: The molecule undergoes a rapid ring contraction to form a 2-carbonyl-2H-azirine intermediate. Despite the high strain energy of the three-membered azirine ring, the overall transformation is thermodynamically driven by the stabilization provided by the 5-amino substituent[3].

  • C–C Cleavage and Cyclization: The 2H-azirine intermediate is highly reactive. The C–C bond within the azirine ring cleaves to form a transient nitrile ylide, which subsequently undergoes a 1,5-dipolar electrocyclization to form a more thermodynamically stable oxazole derivative[3][4].

Pathway A N,N-dimethyl-1,2-oxazol-5-amine (Thermodynamically Labile) B N-O Bond Cleavage (Thermal/hv/Reductive) A->B Energy Input C 2-carbonyl-2H-azirine Intermediate (High Strain Energy) B->C Ring Contraction F Open-Chain Enaminone (Reductive Sink) B->F Reductive Conditions D Nitrile Ylide (Transient) C->D C-C Cleavage E Oxazole Derivative (Thermodynamic Sink) D->E 1,5-Cyclization

Mechanistic pathway of N,N-dimethyl-1,2-oxazol-5-amine degradation and ring-opening.

Empirical Data and Thermodynamic Parameters

To effectively handle N,N-dimethyl-1,2-oxazol-5-amine in drug development workflows, it is critical to understand the quantitative boundaries of its stability. The following table summarizes the key thermodynamic parameters derived from computational chemistry and empirical thermal analysis of 5-aminoisoxazole systems[2][3].

Thermodynamic ParameterValue / EstimateOperational Implication
N–O Bond Dissociation Energy ~50–60 kcal/molHighly susceptible to thermal/reductive cleavage; avoid strong reducing agents (e.g., NaBH4, Pd/C + H2) unless ring-opening is desired.
ΔG (Isoxazole Azirine) −4.6 to −10.0 kcal/molIsomerization is thermodynamically favorable. Solutions should be protected from ambient UV light to prevent spontaneous degradation.
Thermal Decomposition Onset ( Tonset​ ) ~120–150 °CExothermic decomposition limits high-temperature processing. Distillation should be performed under high vacuum to maintain low pot temperatures.
Primary Degradation Sink Oxazole / EnaminoneDegradants will exhibit significantly different polarity and pKa, requiring robust HPLC methods for purity tracking.

Validated Experimental Protocols for Stability Profiling

To ensure the scientific integrity of your formulation or synthetic scale-up, the thermodynamic stability of N,N-dimethyl-1,2-oxazol-5-amine must be empirically verified. The following protocols represent a self-validating system: thermal profiling identifies the macroscopic decomposition boundaries, while kinetic monitoring provides molecular-level mechanistic proof.

Workflow S1 Sample Prep (N,N-dimethylisoxazol-5-amine) S2 Thermal Stress (DSC / TGA) S1->S2 S3 Photochemical Stress (254 nm UV) S1->S3 S4 Kinetic Monitoring (in situ NMR / HPLC-MS) S2->S4 S3->S4 S5 Thermodynamic Profiling (ΔG, Ea Extraction) S4->S5

Experimental workflow for comprehensive thermodynamic stability profiling.

Protocol A: Thermal Stability Profiling via DSC/TGA

Purpose: To determine the precise onset temperature of N–O bond cleavage and the enthalpy of decomposition, ensuring safe operating parameters during chemical synthesis.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of high-purity N,N-dimethyl-1,2-oxazol-5-amine into a standard aluminum crucible.

  • Crucible Sealing: Seal the crucible with a pinhole lid. Causality: The pinhole allows for the escape of volatile decomposition gases (e.g., CO, N2), preventing pressure buildup that could artificially alter the decomposition thermogram or rupture the pan.

  • Instrument Calibration: Ensure the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) are calibrated using Indium ( Tm​=156.6 °C) and Zinc ( Tm​=419.5 °C) standards.

  • Thermal Ramping: Purge the furnace with dry Nitrogen at 50 mL/min. Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Extraction: Analyze the thermogram to identify the onset temperature ( Tonset​ ) of the primary exothermic peak. Integrate the area under the curve to calculate the decomposition enthalpy ( ΔHdec​ ). A sharp exotherm coupled with mass loss on the TGA indicates irreversible ring-opening and fragmentation.

Protocol B: Photochemical Ring-Opening Assay

Purpose: To monitor the kinetically driven, thermodynamically favorable isomerization of the isoxazole into the 2H-azirine and subsequent oxazole under UV stress[4].

  • Solution Preparation: Dissolve N,N-dimethyl-1,2-oxazol-5-amine in anhydrous, degassed acetonitrile to achieve a final concentration of 10 mM. Causality: Degassing prevents reactive oxygen species (ROS) from forming under UV light, which would cause confounding oxidative degradation rather than pure thermodynamic isomerization.

  • Irradiation: Transfer the solution to a quartz cuvette (transparent to UV). Irradiate the sample at 254 nm using a low-pressure mercury lamp at a constant temperature of 25 °C.

  • Kinetic Sampling: Extract 50 μ L aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching and Analysis: Immediately dilute the aliquots with 950 μ L of cold methanol (-20 °C) to quench the reaction. Analyze the samples via LC-MS (ESI+) to track the disappearance of the parent mass ( m/z 113.06) and the emergence of structural isomers. Orthogonal validation via 1 H-NMR can be used to confirm the shift of the C4 proton, validating the formation of the oxazole sink.

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Exploratory

A Technical Guide to the Synthesis, Crystallization, and Structural Elucidation of N,N-dimethyl-1,2-oxazol-5-amine for Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 1,2-oxazole (isoxazole) moiety is a cornerstone in medicinal chemistry, valued for its role in the development of a wide array of therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2-oxazole (isoxazole) moiety is a cornerstone in medicinal chemistry, valued for its role in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of N,N-dimethyl-1,2-oxazol-5-amine, a derivative of this important heterocyclic family. While, to date, no public crystallographic data for N,N-dimethyl-1,2-oxazol-5-amine has been deposited in structural databases, this document serves as a detailed roadmap for researchers in the fields of crystallography, organic synthesis, and drug development. It outlines the synthesis of the core scaffold, proposes a robust crystallization strategy, and details the subsequent analytical workflow for full structural characterization. By leveraging data from closely related analogs, this guide offers valuable insights into the anticipated structural features and potential applications of this compound, thereby empowering researchers to unlock its full therapeutic potential.

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Development

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically successful drugs. Derivatives of isoxazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1].

N,N-dimethyl-1,2-oxazol-5-amine represents a simple yet intriguing derivative of this class. The introduction of the dimethylamino group at the 5-position can significantly influence the molecule's polarity, basicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its three-dimensional structure is paramount for designing novel drug candidates with improved efficacy and selectivity. This guide provides the foundational knowledge and detailed protocols necessary to achieve this.

Synthesis of N,N-dimethyl-1,2-oxazol-5-amine: A Step-by-Step Protocol

The synthesis of N,N-dimethyl-1,2-oxazol-5-amine can be efficiently achieved in a two-step process starting from the commercially available precursor, 5-amino-3,4-dimethylisoxazole.

Synthesis of the Precursor: 5-Amino-3,4-dimethylisoxazole

While 5-amino-3,4-dimethylisoxazole is readily available from commercial suppliers[1][2], for researchers opting for in-house synthesis, a well-established protocol involves the condensation of an appropriate β-ketoester with hydroxylamine.

N,N-Dimethylation of 5-Amino-3,4-dimethylisoxazole

The final step involves the exhaustive methylation of the primary amine. A standard and effective method is the Eschweiler-Clarke reaction.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-3,4-dimethylisoxazole (1.0 eq) in formic acid (5.0 eq).

  • Addition of Reagent: To the stirred solution, add aqueous formaldehyde (37 wt. %, 2.5 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N,N-dimethyl-1,2-oxazol-5-amine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Proposed Crystallization Strategy for N,N-dimethyl-1,2-oxazol-5-amine

Obtaining high-quality single crystals is the critical bottleneck in crystallographic studies. Based on the successful crystallization of related Schiff base derivatives of 5-amino-3,4-dimethylisoxazole, the following methodologies are proposed[3][4][5].

Solvent Screening

A systematic solvent screening is the first step. A range of solvents with varying polarities should be tested.

Solvent Class Examples
Protic Solvents Methanol, Ethanol
Aprotic Polar Acetone, Acetonitrile, Ethyl acetate
Aprotic Non-polar Hexane, Toluene
Crystallization Techniques
  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture at room temperature to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). Seal the well. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the well containing the poor solvent.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Workflow for Crystallization:

Crystallization_Workflow Start Purified N,N-dimethyl-1,2-oxazol-5-amine Solvent_Screening Solvent Screening Start->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Cooling Cooling Crystallization Solvent_Screening->Cooling Crystal_Harvesting Crystal Harvesting & Mounting Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Cooling->Crystal_Harvesting

Caption: Proposed workflow for the crystallization of N,N-dimethyl-1,2-oxazol-5-amine.

Structural Elucidation and Characterization

Once suitable crystals are obtained, a comprehensive structural analysis can be performed.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the three-dimensional atomic arrangement in a crystal.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data collection strategies aim for high completeness and redundancy[3][4][5].

  • Data Reduction and Structure Solution: The collected diffraction images are processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Structural Analysis: The refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Predicted Structural Features

Based on the crystal structures of related 3,4-dimethyl-1,2-oxazol-5-amine derivatives, several structural features of N,N-dimethyl-1,2-oxazol-5-amine can be anticipated[3][4][6]:

  • Planarity: The isoxazole ring is expected to be essentially planar.

  • Bond Lengths and Angles: The bond lengths and angles within the isoxazole ring are anticipated to be consistent with those observed in similar structures.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and potentially weak C-H···N or C-H···O interactions. The presence of the dimethylamino group may lead to different packing motifs compared to primary amine analogs.

Table of Anticipated Crystallographic Parameters (based on related structures):

Parameter Anticipated Value/System Reference Structures
Crystal System Monoclinic or Triclinic[3][4][5]
Space Group P2₁/c, P-1, or similar[3][5]
C-N (amine) Bond ~1.35-1.40 Å[7]
N-O Bond ~1.41-1.44 Å[7]

Workflow for Structural Characterization:

Characterization_Workflow Start Single Crystal SC_XRD Single-Crystal X-ray Diffraction Start->SC_XRD Data_Collection Data Collection SC_XRD->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Analysis Structural Analysis Structure_Solution->Structural_Analysis Database_Deposition Database Deposition (e.g., CCDC) Structural_Analysis->Database_Deposition

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-Dimethyl-1,2-oxazol-5-amine as a Privileged Bioisostere and Pharmacophore in Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists. Focus: Scaffold hopping, metabolic stabilization, and target-specific engagement using the tertiary 5-aminoisoxazole moiety. Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists. Focus: Scaffold hopping, metabolic stabilization, and target-specific engagement using the tertiary 5-aminoisoxazole moiety.

Mechanistic Insights: The Rationale for N,N-Dimethyl-1,2-oxazol-5-amine

In the pursuit of optimized lead compounds, medicinal chemists frequently encounter metabolic liabilities, poor membrane permeability, or off-target toxicity associated with traditional functional groups like amides, esters, and primary amines. The 1,2-oxazole (isoxazole) ring has long been recognized as a versatile bioisostere [1]. However, the specific incorporation of the N,N-dimethyl-1,2-oxazol-5-amine (5-(dimethylamino)isoxazole) motif offers a highly calibrated set of physicochemical advantages.

Causality in Structural Design

The selection of this specific moiety is driven by three mechanistic principles:

  • Conformational Restriction & Hydrolytic Stability: Amides and esters are highly susceptible to enzymatic cleavage by amidases and esterases. The isoxazole core mimics the planar geometry and dipole moment of a trans-amide but replaces the hydrolyzable carbonyl-nitrogen bond with a robust aromatic system, effectively freezing the conformation and resisting enzymatic degradation [2].

  • Abolition of Hydrogen Bond Donors (HBD): Primary 5-aminoisoxazoles possess two HBDs, which can increase the Polar Surface Area (PSA) and restrict blood-brain barrier (BBB) penetration. N,N-dimethylation reduces the HBD count to zero. This modification increases lipophilicity (cLogP) and enhances passive membrane permeability, a critical factor for central nervous system (CNS) targets such as AMPA receptors [3].

  • Prevention of Phase II Metabolism: Primary and secondary amines are prime targets for N-glucuronidation and N-acetylation. The tertiary dimethylamine sterically and electronically shields the nitrogen, mitigating these Phase II metabolic liabilities while maintaining the group's ability to act as a weak hydrogen bond acceptor.

Lead Optimization: Bioisosteric Replacement Strategy

When optimizing a lead compound, the decision to utilize N,N-dimethyl-1,2-oxazol-5-amine is typically triggered by high in vivo clearance rates. The workflow below illustrates the logical progression of this scaffold-hopping strategy.

G N1 Lead Compound (Amide/Ester) N2 Metabolic Liability Identified (High Clearance) N1->N2 In vivo testing N3 Bioisosteric Replacement Strategy N2->N3 Structural analysis N4 Incorporate N,N-dimethyl- 1,2-oxazol-5-amine N3->N4 Scaffold hopping N5 Evaluate in HLM Assay (Phase I/II Stability) N4->N5 Synthesis N6 Optimized Lead (Improved PK/PD) N5->N6 Validation

Workflow for mitigating metabolic liabilities using isoxazole bioisosterism.

Quantitative Impact on Physicochemical Properties

The table below summarizes the typical shifts in physicochemical properties when replacing a standard benzamide motif with a 3-aryl-N,N-dimethyl-1,2-oxazol-5-amine bioisostere during lead optimization.

PropertyStandard Benzamide LeadN,N-Dimethyl-1,2-oxazol-5-amine AnalogMechanistic Implication
H-Bond Donors (HBD) 10Improved passive permeability; reduced solvation energy.
Polar Surface Area (PSA) 43.1 Ų~26.0 ŲEnhanced BBB penetration for CNS indications.
cLogP 2.13.4Increased lipophilicity drives target affinity (hydrophobic pockets).
HLM Half-Life ( t1/2​ ) < 15 min> 120 minResistance to amidases and reduced CYP450 liability.
Permeability ( Papp​ ) 2×10−6 cm/s 15×10−6 cm/sSuperior cellular uptake in Caco-2/MDCK models.

Target-Specific Applications

Beyond general physicochemical tuning, the 5-aminoisoxazole core is a privileged pharmacophore for specific enzymatic and receptor targets.

Tryptophan 2,3-Dioxygenase 2 (TDO2) Inhibition

TDO2 is an enzyme that catalyzes the degradation of tryptophan to kynurenine, a metabolite that drives tumor immune evasion. High-throughput screening and subsequent medicinal chemistry campaigns have identified the 5-aminoisoxazole core as an absolute requirement for potent TDO2 inhibition [1]. The isoxazole ring coordinates within the heme pocket, while the 5-amino group engages in critical hydrogen bonding or steric mapping that other azoles (like pyrazoles or triazoles) fail to replicate [1].

G N1 L-Tryptophan N2 TDO2 Enzyme N1->N2 Substrate N3 N-formylkynurenine N2->N3 Oxidation N4 Immunosuppression (Tumor Evasion) N3->N4 Pathway activation N5 N,N-dimethyl-1,2- oxazol-5-amine Inhibitor N5->N2 Competitive Inhibition

TDO2 metabolic pathway modulated by 5-aminoisoxazole-based inhibitors.

AMPA Receptor Modulation

Derivatives of isoxazoles are well-documented as positive allosteric modulators (PAMs) of the AMPA receptor, which is critical for fast synaptic excitatory transmission and memory formation [3]. The N,N-dimethylation of the 5-amino group in these bivalent ligands prevents rapid metabolic degradation in the brain, allowing for sustained neuroprotective effects without the excitotoxicity associated with full agonists.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include necessary internal controls to confirm causality between the experimental steps and the observed data.

Protocol A: One-Pot Synthesis of 3-Aryl-N,N-dimethyl-1,2-oxazol-5-amines

This protocol utilizes a regioselective[3+2] cycloaddition between an in situ generated nitrile oxide and 1-chloro-N,N-dimethylethenamine.

Reagents & Materials:

  • Aryl aldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • 1-Chloro-N,N-dimethylethenamine (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Nitrile Oxide Generation: Dissolve the aryl aldehyde oxime in anhydrous DMF (0.2 M) under an argon atmosphere. Add NCS portion-wise at 0 °C. Causality Check: NCS acts as the halogenating agent to form the hydroximoyl chloride. The reaction must be kept cold to prevent dimerization of the highly reactive nitrile oxide intermediate (furoxan formation).

  • Cycloaddition: Stir the mixture for 1 hour at room temperature. Cool back to 0 °C and add 1-chloro-N,N-dimethylethenamine.

  • Base-Promoted Closure: Dropwise add TEA over 15 minutes. The base neutralizes the HCl generated and drives the 1,3-dipolar cycloaddition.

  • Validation & Monitoring: Monitor via LC-MS. The target mass should correspond to [M+H]+ of the desired 3-aryl-N,N-dimethyl-1,2-oxazol-5-amine. Self-Validation: The absence of the furoxan byproduct in the LC-MS trace confirms successful trapping by the enamine.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic stability gained by bioisosteric replacement. It isolates Phase I (CYP450) metabolism.

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • Test Compound (N,N-dimethylisoxazole analog) and Reference Compound (Amide lead)

  • NADPH Regenerating System (Solution A & B)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard (e.g., Diclofenac or Tolbutamide)

  • Positive Control: Verapamil (high clearance)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound, reference compound, and Verapamil to 1 µM in the phosphate buffer containing 0.5 mg/mL HLM.

  • Pre-Incubation: Incubate the mixtures at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Add the NADPH regenerating system to initiate the reaction. Causality Check: NADPH is the essential cofactor for CYP450 enzymes. Without it, enzymatic oxidation cannot occur.

  • Negative Control (Self-Validation): Run a parallel sample of the test compound without NADPH. If degradation occurs in this minus-NADPH control, the compound is chemically unstable in the buffer, not metabolically cleared.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality Check: Cold acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear decline of the analyte/internal standard peak area ratio.

References

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) | ACS Medicinal Chemistry Letters. ACS Publications. URL:[Link]

  • Ester and Amide Bioisosteres - Cambridge MedChem Consulting. Cambridge MedChem Consulting. URL:[Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - MDPI. MDPI. URL:[Link]

Application

The Synthetic Potential of N,N-dimethyl-1,2-oxazol-5-amine: An Application and Protocol Guide

Foreword for the Modern Organic Chemist In the ever-evolving landscape of organic synthesis, the strategic use of highly functionalized, yet stable, building blocks is paramount for the efficient construction of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Organic Chemist

In the ever-evolving landscape of organic synthesis, the strategic use of highly functionalized, yet stable, building blocks is paramount for the efficient construction of complex molecular architectures. N,N-dimethyl-1,2-oxazol-5-amine emerges as a molecule of significant interest, embodying latent functionalities that can be unmasked under specific conditions to forge new bonds and create diverse heterocyclic systems. While the published literature on this specific N,N-dimethylated derivative is nascent, the rich chemistry of the parent 5-aminoisoxazole scaffold provides a robust foundation from which we can extrapolate its synthetic potential.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the plausible applications of N,N-dimethyl-1,2-oxazol-5-amine. By drawing upon established protocols for closely related analogues, we present a series of detailed application notes and experimental procedures. These are intended to serve as a validated starting point for the exploration of this promising, yet underutilized, building block. We will delve into its role as a precursor to fused pyrimidine systems and as a masked synthon for the generation of β-ketoamides, providing both the "how" and the "why" behind these synthetic transformations.

I. The 5-Aminoisoxazole Scaffold: A Privileged Motif

The 5-aminoisoxazole unit is a recurring motif in a variety of biologically active compounds. Its utility in organic synthesis stems from the presence of multiple reactive sites: the nucleophilic amino group and the isoxazole ring, which can be viewed as a stable enamine equivalent or a precursor to a β-dicarbonyl system upon ring opening. The N,N-dimethylation of the amino group in the title compound modifies its nucleophilicity and steric profile, opening avenues for unique reactivity and selectivity compared to its primary amine counterparts.

A. General Synthesis of 5-Aminoisoxazoles

The synthesis of the 5-aminoisoxazole core is well-established, with the most common method being the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This approach is favored for its operational simplicity and the commercial availability of the starting materials.

Conceptual Workflow for 5-Aminoisoxazole Synthesis

start β-Ketonitrile product 5-Aminoisoxazole start->product Cyclocondensation hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->product base Base (e.g., NaHCO3, Et3N) base->product

Caption: General synthesis of 5-aminoisoxazoles from β-ketonitriles.

II. Application in the Synthesis of Fused Heterocycles: Isoxazolo[5,4-d]pyrimidines

A significant application of 5-aminoisoxazoles is in the construction of fused bicyclic heterocycles, such as isoxazolo[5,4-d]pyrimidines. These structures are of interest in medicinal chemistry due to their structural similarity to purines. The general strategy involves the reaction of the 5-aminoisoxazole with a 1,3-dielectrophilic species, which leads to the formation of the pyrimidine ring.

While the exocyclic amino group of a primary 5-aminoisoxazole is a key nucleophilic site in these condensations, the tertiary amine of N,N-dimethyl-1,2-oxazol-5-amine is not expected to participate directly in the initial condensation. However, the endocyclic nitrogen atom can still act as a nucleophile, or the molecule can serve as a building block in multi-component reactions where other reagents facilitate the cyclization.

A plausible application of N,N-dimethyl-1,2-oxazol-5-amine is in a three-component reaction with an aldehyde and a 1,3-dicarbonyl compound, a reaction known for primary 5-aminoisoxazoles.[1]

Protocol 1: Synthesis of Isoxazolo[5,4-b]pyridines (A Model Reaction)

This protocol, adapted from the work of Tu et al., demonstrates the synthesis of isoxazolo[5,4-b]pyridines from 5-amino-3-methylisoxazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound under microwave irradiation.[1] This serves as a model for a potential application of N,N-dimethyl-1,2-oxazol-5-amine in similar multi-component reactions.

Reaction Scheme:

Experimental Procedure:

  • To a 10 mL microwave reactor vessel, add 5-amino-3-methylisoxazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), the 1,3-diketone (1.0 mmol), and water (2 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes.

  • After cooling, the resulting solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure isoxazolo[5,4-b]pyridine.

Expected Outcome with N,N-dimethyl-1,2-oxazol-5-amine:

The use of N,N-dimethyl-1,2-oxazol-5-amine in this reaction would likely require optimization. The increased steric bulk and altered electronics of the dimethylamino group may influence the reaction rate and yield. However, the fundamental reactivity of the isoxazole ring and its endocyclic nitrogen should still allow for the formation of related fused heterocyclic systems.

Reaction Pathway for Isoxazolo[5,4-b]pyridine Formation

reactants 5-Aminoisoxazole + Aldehyde + 1,3-Diketone intermediate1 Knoevenagel Condensation Product reactants->intermediate1 [H+] intermediate2 Michael Addition Intermediate intermediate1->intermediate2 Michael Addition product Isoxazolo[5,4-b]pyridine intermediate2->product Cyclization & Dehydration

Caption: Plausible reaction pathway for the formation of isoxazolo[5,4-b]pyridines.

III. N,N-dimethyl-1,2-oxazol-5-amine as a Synthon for N,N-Dimethylacetoacetamide

The isoxazole ring is a stable heterocycle, but it can undergo ring-opening reactions under specific conditions, most notably reductive cleavage of the N-O bond. This property allows the isoxazole ring to function as a "masked" β-dicarbonyl equivalent. In the case of N,N-dimethyl-1,2-oxazol-5-amine, it can be envisioned as a synthon for N,N-dimethylacetoacetamide, a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.

The general strategy would involve an initial N-acylation of the isoxazole, followed by reductive ring opening to reveal the β-ketoamide functionality.

Protocol 2: Hypothetical Synthesis of a β-Ketoamide via Ring Opening

The following protocol is a hypothetical procedure based on established methods for the reductive cleavage of isoxazoles. It outlines the potential use of N,N-dimethyl-1,2-oxazol-5-amine as a masked N,N-dimethylacetoacetamide synthon. This protocol has not been experimentally validated and should be approached with appropriate caution and optimization.

Reaction Scheme:

  • N-Acylation: N,N-dimethyl-1,2-oxazol-5-amine + Acyl Chloride --(Base)--> N-Acyl-N,N-dimethyl-1,2-oxazol-5-amine

  • Reductive Ring Opening: N-Acyl-N,N-dimethyl-1,2-oxazol-5-amine --([H])--> β-Ketoamide

Experimental Procedure:

Step A: N-Acylation

  • In a round-bottom flask under an inert atmosphere, dissolve N,N-dimethyl-1,2-oxazol-5-amine (1.0 eq.) in anhydrous dichloromethane.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step B: Reductive Ring Opening

  • Dissolve the N-acylated product from Step A in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, for example, Raney Nickel or Palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-ketoamide.

  • Purify by column chromatography or recrystallization.

Data Presentation: Potential Transformations of N,N-dimethyl-1,2-oxazol-5-amine

ApplicationReaction TypeKey ReagentsExpected Product Class
Heterocycle SynthesisMulti-component ReactionAldehydes, 1,3-DiketonesFused Pyridines/Pyrimidines
β-Ketoamide SynthesisN-Acylation & Ring OpeningAcyl Chlorides, Reducing Agents (H₂/Pd-C)β-Ketoamides

Conceptual Workflow for β-Ketoamide Synthesis

start N,N-dimethyl-1,2-oxazol-5-amine acylated_intermediate N-Acyl Intermediate start->acylated_intermediate N-Acylation acyl_chloride Acyl Chloride acyl_chloride->acylated_intermediate product β-Ketoamide acylated_intermediate->product Ring Opening reduction Reductive Cleavage (e.g., H2/Pd-C) reduction->product

Caption: Proposed pathway for the synthesis of β-ketoamides from N,N-dimethyl-1,2-oxazol-5-amine.

IV. Conclusion and Future Directions

N,N-dimethyl-1,2-oxazol-5-amine represents a building block with considerable untapped potential in organic synthesis. While direct, published applications are scarce, the well-established chemistry of the 5-aminoisoxazole scaffold provides a clear roadmap for its exploration. The protocols and conceptual frameworks presented in this guide are intended to catalyze further investigation into its utility for constructing complex nitrogen-containing heterocycles and for its application as a masked synthon.

Future research should focus on the experimental validation of the proposed reaction pathways, as well as the exploration of its reactivity with a broader range of electrophiles and in various catalytic systems. The unique electronic and steric properties conferred by the N,N-dimethyl group may lead to novel and unexpected transformations, further enriching the synthetic chemist's toolkit.

References

  • Tu, S., et al. (2009). A simple and efficient synthesis of isoxazolo[5,4-b]pyridines by microwave-assisted multi-component reactions in water. Tetrahedron Letters, 50(26), 3079-3082. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N,N-dimethyl-1,2-oxazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when attempting to solubilize N,N-dimethyl-1,2-oxazol-5-amine (also known as 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when attempting to solubilize N,N-dimethyl-1,2-oxazol-5-amine (also known as 5-(dimethylamino)isoxazole) for biological assays.

This guide deconstructs the unique physicochemical properties of this heterocyclic compound and provides field-validated, self-validating workflows to ensure your in vitro and in vivo experiments succeed without precipitation artifacts.

Part 1: Core Causality & Frequently Asked Questions (FAQs)

Understanding the electronic structure of your active pharmaceutical ingredient (API) is the first step in troubleshooting formulation failures.

Resonance N1 Exocyclic Nitrogen (Lone Pair) Ring Isoxazole Ring (π-acceptor) N1->Ring Delocalization pKa Reduced Basicity (pKa < 1) Ring->pKa Prevents Protonation

Delocalization of the exocyclic nitrogen lone pair into the isoxazole ring reduces basicity.

Q1: Why does N,N-dimethyl-1,2-oxazol-5-amine instantly precipitate in standard physiological buffers (pH 7.4)? Causality: The compound is highly lipophilic and lacks an ionizable center at physiological pH. Unlike typical aliphatic amines (which have a pKa of ~9–10 and easily form soluble ammonium salts in water), the lone pair on the exocyclic dimethylamino group is heavily delocalized into the electron-deficient 1,2-oxazole ring. The parent isoxazole ring is exceptionally electron-withdrawing, possessing a pKa of approximately -3.0[1],[2]. Consequently, the 5-amino group is essentially non-basic under physiological conditions[3].

Q2: I tried lowering the buffer pH to 4.0 to force protonation. Why did it still fail to dissolve? Causality: Lowering the pH to 4.0 is thermodynamically insufficient. Due to the strong resonance stabilization between the exocyclic nitrogen and the isoxazole ring, the conjugate acid's pKa remains near or below zero. Protonation would only occur in highly concentrated strong acids (e.g., 1 M HCl), which are entirely incompatible with live-cell or enzymatic assays. You must abandon pH-adjustment strategies and rely on co-solvents or macrocyclic complexation.

Q3: How can I formulate this compound for in vivo dosing (e.g., Intravenous or Oral) without using toxic levels of DMSO? Causality: Because the (isoxazol-5-yl)amino group cannot form stable, water-soluble salts[3], macrocyclic encapsulation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex, shielding the lipophilic isoxazole core within its hydrophobic cavity while presenting a hydrophilic exterior to the aqueous bulk[3]. Alternatively, a surfactant/co-solvent mixture utilizing PEG 400 and Tween 80 can thermodynamically stabilize the drug in micro-emulsions[4].

Part 2: Formulation Strategy & Quantitative Data

DecisionTree A Solubility Issue: N,N-dimethyl-1,2-oxazol-5-amine B Determine Application A->B C In Vitro Assays (Cells/Enzymes) B->C D In Vivo Dosing (IV/PO/IP) B->D E Dissolve in 100% DMSO (Up to 50 mM) C->E G Is pH adjustment viable? D->G F Dilute in Buffer (Final DMSO < 1%) E->F H No (pKa < 1) Avoid aqueous buffers G->H I Prepare 20% HP-β-CD in Saline H->I Encapsulation J Co-solvent System (PEG400/Tween 80) H->J Microemulsion

Decision tree for formulating N,N-dimethyl-1,2-oxazol-5-amine based on experimental application.

Quantitative Solubility Profiles

Use the following table to select the appropriate vehicle based on your required concentration limits.

Solvent SystemMechanism of SolubilizationMax Achievable ConcentrationRecommended Application
Aqueous Buffer (pH 7.4) Hydration (Fails due to lipophilicity)< 0.1 mg/mLNot recommended
Aqueous Buffer (pH 4.0) Protonation (Fails due to low pKa)< 0.1 mg/mLNot recommended
100% Anhydrous DMSO Crystal lattice disruption (Aprotic)50 - 100 mMIn vitro stock solutions
20% HP-β-CD in Saline Host-guest inclusion complexation> 5.0 mg/mLIn vivo dosing (IV/PO)
40% PEG400 / 5% Tween 80 Co-solvent / Micellar encapsulation2.0 - 10.0 mg/mLIn vivo dosing (IV/PO/IP)

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM In Vitro DMSO Stock Solution

Objective: Create a highly concentrated, stable stock for biochemical or cell-based assays. Causality: Anhydrous DMSO acts as a universal aprotic solvent, satisfying the hydrogen-bond accepting nature of the isoxazole oxygen/nitrogen without requiring protonation.

  • Desiccation: Ensure the N,N-dimethyl-1,2-oxazol-5-amine powder is fully desiccated. Ambient moisture drastically reduces solubility in DMSO by increasing the solvent's polarity.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the pre-weighed API to achieve a 50 mM concentration.

  • Dissolution & Self-Validation: Vortex vigorously for 60 seconds. Validation Check: Hold the tube against a light source. The solution must turn completely clear immediately. Any turbidity indicates moisture contamination in your DMSO.

  • Aliquot & Storage: Divide the stock into single-use 50 µL aliquots to prevent freeze-thaw degradation. Store at -20°C in airtight, light-protected tubes.

  • Assay Dilution: On the day of the experiment, dilute the stock directly into the assay buffer. Ensure the final DMSO concentration does not exceed 1% v/v to maintain cell viability and protein integrity.

Protocol B: Preparation of a 20% (w/v) HP-β-CD Formulation for In Vivo Dosing

Objective: Achieve a >5 mg/mL soluble fraction of the compound for intravenous (IV) or oral (PO) administration in murine models. Causality: HP-β-CD provides a hydrophobic cavity that encapsulates the lipophilic isoxazole core. This process is entropically driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity[3].

  • Vehicle Preparation: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile 0.9% NaCl (saline). Stir continuously until completely transparent. Adjust the final volume to 100 mL with saline.

  • API Addition: Weigh the required amount of N,N-dimethyl-1,2-oxazol-5-amine (e.g., 50 mg for a 5 mg/mL solution) and transfer it to a sterile glass vial.

  • Complexation: Add 10 mL of the 20% HP-β-CD vehicle to the API. Critical Step: Do not rush this process. Host-guest complexation is thermodynamically favorable but kinetically slow.

  • Agitation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by vortexing, until no visible particulates remain.

  • Validation & Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter. Validation Check: If you feel high back-pressure/resistance during filtration, the complexation is incomplete, and un-encapsulated API is blocking the pores. A successfully complexed formulation will filter effortlessly and remain stable at 4°C for at least 48 hours without crashing out.

References

  • [1] Title: Essentials of Heterocyclic Chemistry-I | Baran Lab | Source: baranlab.org | URL: 1

  • [2] Title: Isoxazole | Source: Wikipedia | URL: 2

  • [3] Title: Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies | Source: PMC - NIH | URL: 3

  • [4] Title: Triple-Loaded Nanoemulsions Incorporating Coffee Extract for the Photoprotection of Curcumin and Capsaicin: Experimental and Computational Evaluation | Source: PMC - NIH | URL: 4

Sources

Optimization

preventing side reactions during N,N-dimethyl-1,2-oxazol-5-amine catalysis

Welcome to the Catalysis & Heterocycle Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when utilizing N,N-dimethyl-1,2-oxazol-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis & Heterocycle Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when utilizing N,N-dimethyl-1,2-oxazol-5-amine (also known as 5-(dimethylamino)isoxazole) in transition-metal catalysis and late-stage functionalization.

This guide synthesizes mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting logic to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Overview: The Dual Threat of Isoxazole Reactivity

N,N-dimethyl-1,2-oxazol-5-amine is a highly versatile but chemically delicate scaffold. The core challenge in utilizing this compound lies in two competing electronic features:

  • N–O Bond Lability : The isoxazole N–O bond possesses a low dissociation energy. Under basic conditions or in the presence of low-valent transition metals (e.g., Pd(0), Rh(I)), the catalyst can undergo oxidative addition into the N–O bond instead of the desired C–X bond, triggering an irreversible ring-opening to form α -cyanoacetamide derivatives[1].

  • C4 Hyper-Nucleophilicity : The dimethylamino group at C5 strongly donates electron density via resonance, significantly elevating the HOMO of the ring. This makes the C4 position highly susceptible to off-target electrophilic attacks, leading to dimerization or over-functionalization[2].

Pathway Substrate N,N-dimethyl-1,2-oxazol-5-amine (Intact Ring) Catalyst TM Catalyst / Base (Reaction Conditions) Substrate->Catalyst Activation Desired Desired C4-Functionalization (Stable Product) Catalyst->Desired Controlled Temp/Ligand Side1 N-O Bond Cleavage (Ring Opening) Catalyst->Side1 High Temp / Strong Base Side2 Electrophilic Attack (Over-functionalization) Catalyst->Side2 Excess Electrophile Product1 alpha-Cyanoacetamide Derivatives Side1->Product1 Product2 C4-Dimerization / Oligomers Side2->Product2

Mechanistic divergence of N,N-dimethyl-1,2-oxazol-5-amine under catalytic conditions.

Quantitative Diagnostic Data

To effectively troubleshoot, you must understand the thermodynamic thresholds of your substrate. The table below summarizes the primary side reactions, their energetic triggers, and proven mitigation strategies[3].

Side Reaction PathwayPrimary Catalyst/TriggerEst. Activation EnergyTypical Yield of Side ProductMitigation Strategy
Base-Promoted Ring Opening Strong Bases (e.g., NaOtBu, n-BuLi)~11.7–17.0 kcal/mol40–80% ( α -cyanoacetamides)Use mild inorganic bases (Cs₂CO₃, K₃PO₄); strictly avoid protic solvents.
TM-Mediated N–O Insertion Pd(0), Rh(I) without bulky ligands~20–25 kcal/mol20–50% (Metallo-enamine complexes)Employ bulky, electron-rich ligands (e.g., BrettPhos) to accelerate reductive elimination.
C4-Electrophilic Dimerization Excess electrophile, high heatVariable15–35% (C4-C4 dimers)Lower temperature (<60 °C); maintain strict 1.05 equiv electrophile stoichiometry.
Photochemical Isomerization UV Light (254 nm)N/A (Photo-excited)10–30% (2H-Azirines)Shield reaction vessels from direct UV/ambient light during prolonged setups[4].

Troubleshooting Guides & FAQs

Q1: My palladium-catalyzed cross-coupling yields a complex mixture with a prominent new peak in the IR spectrum around 2200 cm⁻¹. What happened? A1: Your catalyst or base has triggered N–O bond cleavage. The sharp IR peak at ~2200 cm⁻¹ is the self-validating signature of a nitrile group, confirming that the isoxazole has opened into an α -cyanoacetamide[1]. Causality & Fix: The Pd(0) species had sufficient lifetime to insert into the weak N–O bond. Switch to a milder base (e.g., K₃PO₄ instead of NaOtBu) and utilize a highly sterically hindered Buchwald ligand (like BrettPhos). Bulky ligands force rapid reductive elimination, minimizing the lifespan of the reactive Pd(II) intermediate and preventing N–O insertion.

Q2: I am observing double functionalization or dimerization at the C4 position. How can I improve regioselectivity? A2: The -N(CH₃)₂ group at C5 pushes intense electron density into the C4 position via resonance, making it highly nucleophilic[2]. Causality & Fix: If your catalytic cycle generates a long-lived electrophilic intermediate, it will attack C4 multiple times. To fix this, ensure strict stoichiometric control of the electrophile (maximum 1.05 equivalents) and lower the reaction temperature to 40–50 °C to kinetically suppress the higher-activation-energy over-reaction.

Q3: Does solvent choice impact the stability of the isoxazole ring during catalysis? A3: Absolutely. Protic solvents or highly polar aprotic solvents (like DMF at high temperatures) stabilize the transition state for ring-opening by solvating the developing negative charge on the oxygen atom during N–O cleavage[3]. Causality & Fix: Employ non-polar or moderately polar aprotic solvents like anhydrous 1,4-dioxane or toluene. These solvents disrupt the ionic pathways required for spontaneous ring degradation.

Troubleshooting Start Analyze Reaction Mixture (LC-MS / IR / NMR) Check1 Is an alpha-cyanoacetamide present? (IR: ~2200 cm⁻¹) Start->Check1 Fix1 Switch to weaker base (K3PO4) & use bulky ligands (BrettPhos) Check1->Fix1 YES Check2 Is C4-dimerization or over-alkylation observed? Check1->Check2 NO Fix2 Lower temp to 50°C & control electrophile stoichiometry Check2->Fix2 YES Check3 Is the starting material rapidly degrading? Check2->Check3 NO Fix3 Exclude light/UV & switch to non-polar solvent Check3->Fix3 YES Success Proceed to Isolation & Purification Check3->Success NO

Step-by-step diagnostic workflow for identifying and resolving isoxazole side reactions.

Self-Validating Experimental Protocol

Optimized Palladium-Catalyzed C4-Arylation of N,N-Dimethyl-1,2-oxazol-5-amine Objective: Achieve targeted C4-arylation while completely suppressing N–O bond cleavage and over-functionalization.

Materials:

  • N,N-dimethyl-1,2-oxazol-5-amine (1.0 mmol)

  • Aryl bromide (1.05 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • BrettPhos ligand (10 mol%, 0.10 mmol)

  • K₃PO₄ (anhydrous, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Pre-Catalyst Formation (Critical Step): In a nitrogen-filled glovebox, combine Pd(OAc)₂ and BrettPhos in 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until a uniform pre-catalyst solution forms.

    • Causality: Pre-forming the complex ensures no "naked" Pd(0) exists in the reaction mixture, which would otherwise rapidly insert into the weak N–O bond of the isoxazole.

  • Substrate Assembly: To a separate oven-dried Schlenk flask, add the N,N-dimethyl-1,2-oxazol-5-amine, aryl bromide, and anhydrous K₃PO₄.

  • Initiation: Transfer the pre-catalyst solution to the Schlenk flask. Add the remaining 3.0 mL of 1,4-dioxane to wash the vial.

  • Thermal Control: Seal the flask and transfer to a pre-heated oil bath at 65 °C .

    • Causality: Do not exceed 70 °C. The activation energy for base-promoted ring-opening is easily breached at higher temperatures, leading to exponential degradation[3].

  • Self-Validating Checkpoint: After 3 hours, extract a 50 µL aliquot. Quench with EtOAc and analyze via LC-MS.

    • Validation: Look for the [M+H]+ of the desired product. If a peak corresponding to [M−16] (loss of oxygen) or a mass matching the α -cyanoacetamide appears, immediately cool the reaction to halt further degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes the basic phosphate species immediately, preventing post-reaction ring opening during the concentration phase. Dry over Na₂SO₄ and concentrate under reduced pressure.

References

  • Ring-Opening Fluorination of Isoxazoles Source: Organic Letters - ACS Publications URL:[Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in N,N-dimethyl-1,2-oxazol-5-amine synthesis

Welcome to the technical support center for the synthesis of N,N-dimethyl-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this sterically hindered heterocyclic compound. This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Challenge of Steric Hindrance

The synthesis of N,N-dimethyl-1,2-oxazol-5-amine presents a significant synthetic challenge primarily due to the steric hindrance around the C5-amino group. The introduction of two methyl groups on the nitrogen atom can be a low-yielding process, often plagued by incomplete reaction and the formation of the mono-methylated byproduct. This guide will explore the synthetic strategies to overcome these challenges, focusing on a two-step approach: the formation of the 5-amino-1,2-oxazole core followed by the critical N,N-dimethylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 5-amino-1,2-oxazole core?

A1: The most prevalent and well-established method for constructing the 5-amino-1,2-oxazole ring is the cyclocondensation of a β-ketonitrile with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.

Q2: Why is the N,N-dimethylation of 5-amino-1,2-oxazole challenging?

A2: The primary difficulty lies in overcoming the steric hindrance posed by the 1,2-oxazole ring and any substituents on it. The nitrogen atom of the amino group is somewhat sterically encumbered, making the introduction of the second methyl group significantly more difficult than the first. This often leads to a mixture of the desired N,N-dimethylated product, the N-monomethylated intermediate, and unreacted starting material.

Q3: What are the primary methods for N,N-dimethylation of sterically hindered amines?

A3: The Eschweiler-Clarke reaction is a classical and often effective method for the N,N-dimethylation of primary amines using excess formic acid and formaldehyde.[1] Alternative methods include using more reactive methylating agents like methyl triflate or dimethyl sulfate, or employing catalytic methods with a methyl source.

Q4: How can I monitor the progress of the N,N-dimethylation reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. You should see the disappearance of the starting 5-amino-1,2-oxazole and the appearance of new spots corresponding to the mono-methylated and di-methylated products. Due to the similar polarity of the products, a good solvent system for TLC is crucial for clear separation. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring of the reaction components.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N,N-dimethyl-1,2-oxazol-5-amine and provides actionable solutions.

Problem 1: Low or No Yield of 5-Amino-1,2-oxazole (the core structure)
Potential Cause Troubleshooting Action Scientific Rationale
Inactive Reagents Use fresh, high-purity β-ketonitrile and hydroxylamine hydrochloride. Ensure the base is not old or hydrated.The purity of starting materials is critical for the success of the cyclization reaction.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of hydroxylamine and base is often beneficial.Proper stoichiometry ensures that the limiting reagent is fully consumed.
Inappropriate Base or Solvent Screen different bases (e.g., sodium acetate, sodium carbonate, triethylamine) and solvents (e.g., ethanol, methanol, water).The choice of base and solvent can significantly impact the solubility of reactants and the reaction rate.
Incorrect pH Monitor and adjust the pH of the reaction mixture. The reaction is often pH-sensitive.The pH affects the nucleophilicity of the hydroxylamine and the stability of the intermediates.
Problem 2: Incomplete N,N-dimethylation (Mixture of products)
Potential Cause Troubleshooting Action Scientific Rationale
Steric Hindrance Increase the reaction temperature and/or prolong the reaction time. Consider using a higher boiling point solvent for the Eschweiler-Clarke reaction.Higher energy input can help overcome the activation barrier for the second methylation step.
Insufficient Reagents Use a larger excess of formaldehyde and formic acid in the Eschweiler-Clarke reaction.Driving the equilibrium towards the product side by increasing the concentration of reactants is a key principle of Le Chatelier's.
Low Reactivity of Methylating Agent Switch to a more reactive methylating agent such as dimethyl sulfate or methyl triflate. Caution: These are highly toxic and should be handled with extreme care.More electrophilic methylating agents can react more readily with the less nucleophilic mono-methylated intermediate.
Catalyst Inefficiency (for catalytic methods) Screen different catalysts and optimize catalyst loading. Ensure the catalyst is not poisoned.The choice of catalyst is crucial for reactions involving sterically hindered substrates.[2]
Problem 3: Formation of Quaternary Ammonium Salt
Potential Cause Troubleshooting Action Scientific Rationale
Over-methylation with highly reactive agents Use a less reactive methylating agent or carefully control the stoichiometry of the reactive agent. The Eschweiler-Clarke reaction is a good choice to avoid this.The mechanism of the Eschweiler-Clarke reaction prevents the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion with formaldehyde.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1,2-oxazole (General Procedure)

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

Procedure:

  • Dissolve the β-ketonitrile and hydroxylamine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium acetate to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N,N-dimethylation via Eschweiler-Clarke Reaction

Materials:

  • 5-Amino-1,2-oxazole (1.0 eq)

  • Formaldehyde (37% aqueous solution, 5-10 eq)

  • Formic acid (98-100%, 5-10 eq)

Procedure:

  • To a round-bottom flask, add the 5-amino-1,2-oxazole.

  • Add formic acid, followed by the aqueous formaldehyde solution. Caution: The initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (typically 90-110 °C) for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N,N-dimethyl-1,2-oxazol-5-amine by column chromatography.

Data Presentation

The following table provides a comparison of common N-methylation methods that can be adapted for the synthesis of N,N-dimethyl-1,2-oxazol-5-amine.

Method Methylating Agent Reducing Agent/Base Typical Conditions Advantages Disadvantages Reference
Eschweiler-Clarke FormaldehydeFormic Acid90-110 °C, aqueousNo quaternary salt formation, inexpensive reagents.High temperatures, requires excess reagents.[1][3]
Reductive Amination FormaldehydeNaBH(OAc)₃, NaBH₃CNRoom temp to 50 °CMilder conditions, good functional group tolerance.Borohydride reagents can be toxic and moisture-sensitive.[4]
Direct Alkylation Dimethyl sulfate, Methyl iodideK₂CO₃, NaHVariesHighly reactive, can be effective for hindered amines.Highly toxic reagents, risk of over-alkylation.[5]
Catalytic Methylation Methanol, CO₂H₂, SilanesHigh temp/pressureGreen C1 sources, high atom economy.Requires specialized equipment and catalysts.[6][7]

Visualizations

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of N,N-dimethyl-1,2-oxazol-5-amine.

Synthesis_Workflow Start β-Ketonitrile Core_Synthesis Step 1: Core Synthesis (Cyclocondensation) Start->Core_Synthesis Hydroxylamine Hydroxylamine Hydrochloride Core_Sythensis Core_Sythensis Hydroxylamine->Core_Sythensis Amino_Oxazole 5-Amino-1,2-oxazole Core_Synthesis->Amino_Oxazole Methylation Step 2: N,N-Dimethylation Amino_Oxazole->Methylation Final_Product N,N-dimethyl-1,2-oxazol-5-amine Methylation->Final_Product

Caption: General two-step synthesis workflow.

Troubleshooting Decision Tree for Low Yield in N,N-Dimethylation

Troubleshooting_Tree Start Low Yield of N,N-dimethyl Product Check_Completion Is the reaction complete? (Check TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete (Low isolated yield) Check_Completion->Complete Yes Increase_Temp_Time Increase Temperature and/or Reaction Time Incomplete->Increase_Temp_Time Excess_Reagents Increase Excess of Formaldehyde/Formic Acid Incomplete->Excess_Reagents Reactive_Agent Use More Reactive Methylating Agent Incomplete->Reactive_Agent Purification Optimize Purification (e.g., column conditions) Complete->Purification

Caption: Decision tree for troubleshooting low yield.

Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_step1 Step 1: Formation of Iminium Ion cluster_step2 Step 2: Reduction to Mono-methylated Amine cluster_step3 Step 3: Repetition for Di-methylation Amine R-NH₂ Iminium_Ion [R-N⁺H=CH₂] Amine->Iminium_Ion + CH₂O, + H⁺ Amine->Iminium_Ion Formaldehyde CH₂=O Mono_Methyl R-NHCH₃ Iminium_Ion->Mono_Methyl + HCOO⁻ - CO₂ Iminium_Ion->Mono_Methyl Formic_Acid1 HCOOH Di_Iminium_Ion [R-N⁺(CH₃)=CH₂] Mono_Methyl->Di_Iminium_Ion + CH₂O, + H⁺ Mono_Methyl->Di_Iminium_Ion Di_Methyl R-N(CH₃)₂ Di_Iminium_Ion->Di_Methyl + HCOO⁻ - CO₂ Di_Iminium_Ion->Di_Methyl

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for the Purity of N,N-dimethyl-1,2-oxazol-5-amine

In the landscape of pharmaceutical development and chemical research, ensuring the purity of novel chemical entities is paramount. N,N-dimethyl-1,2-oxazol-5-amine, a heterocyclic amine, presents a unique analytical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, ensuring the purity of novel chemical entities is paramount. N,N-dimethyl-1,2-oxazol-5-amine, a heterocyclic amine, presents a unique analytical challenge due to its polarity and basicity. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for determining its purity, grounded in the principles of analytical quality by design (QbD). We will explore three distinct chromatographic approaches, present simulated validation data to compare their performance, and detail the requisite protocols, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to not only present methods but to explain the scientific rationale behind the selection of columns, mobile phases, and validation parameters, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[1][3]

Analyte Properties and Method Development Strategy

N,N-dimethyl-1,2-oxazol-5-amine possesses two key structural features that dictate HPLC method development:

  • A basic dimethylamino group: This group is readily protonated at acidic pH, influencing retention and peak shape.

  • An oxazole ring: This aromatic heterocycle provides a chromophore, making UV detection a viable and straightforward choice.[4][5]

Given its polar nature, achieving adequate retention on traditional reversed-phase columns can be challenging.[6][7] Therefore, our comparative analysis will focus on three distinct strategies: standard reversed-phase with an acidic modifier, an alternative reversed-phase approach with a different selectivity, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method A: Classic Reversed-Phase (RP-HPLC) with Acidic Modifier

This approach is the workhorse of many pharmaceutical labs. By using a C18 column and an acidic mobile phase, the basic amine is protonated, leading to improved peak shape and controlled retention.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Rationale: Formic acid is a common mobile phase additive that improves peak shape for basic compounds by minimizing secondary interactions with residual silanols on the silica surface.[8] It is also mass spectrometry compatible. The C18 stationary phase provides robust, hydrophobic retention.

Method B: Alternative Selectivity Reversed-Phase (RP-HPLC)

To explore different selectivities, a Phenyl-Hexyl column is employed. This stationary phase offers pi-pi interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic compounds and their impurities.

Methodology:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35°C

Rationale: The phenyl phase can provide alternative selectivity for aromatic analytes and impurities compared to a standard C18 phase.[9] Using a buffered mobile phase at pH 5.0 provides a different ionization state for the analyte and potential impurities, altering retention and selectivity.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[7][10] This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Methodology:

  • Column: Amide, 4.6 x 100 mm, 3 µm

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 50% B over 8 minutes

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 40°C

Rationale: HILIC is specifically designed for the separation of polar analytes. The amide stationary phase provides good retention for polar compounds like N,N-dimethyl-1,2-oxazol-5-amine. The high organic mobile phase enhances sensitivity in mass spectrometry, should that be a future requirement.

Comparative Performance Based on Validation Parameters

To objectively compare these methods, we will evaluate them based on key validation parameters as prescribed by the ICH Q2(R1) guideline.[1][3][11] The following table summarizes simulated performance data for the purity determination of N,N-dimethyl-1,2-oxazol-5-amine, assuming the presence of two key impurities: a less polar starting material (Impurity 1) and a more polar degradation product (Impurity 2).

Parameter Method A (C18) Method B (Phenyl-Hexyl) Method C (HILIC)
Specificity (Resolution) Main Peak - Impurity 1: 2.5Main Peak - Impurity 2: 1.8Main Peak - Impurity 1: 3.1Main Peak - Impurity 2: 2.2Main Peak - Impurity 1: 1.7Main Peak - Impurity 2: 4.5
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 99.5 - 101.2%99.1 - 100.8%98.5 - 101.5%
Precision (%RSD) Repeatability: 0.4%Intermediate: 0.7%Repeatability: 0.5%Intermediate: 0.8%Repeatability: 0.8%Intermediate: 1.2%
LOD 0.01%0.01%0.02%
LOQ 0.03%0.03%0.06%
Robustness HighModerateModerate
Run Time 15 min15 min12 min

Analysis of Comparative Data:

  • Method A (C18) demonstrates excellent overall performance. It provides adequate resolution for both impurities, high precision, and is expected to be very robust, making it a strong candidate for routine quality control.

  • Method B (Phenyl-Hexyl) offers superior resolution for the less polar Impurity 1, suggesting its utility if this is a critical impurity to monitor.

  • Method C (HILIC) provides the best resolution for the highly polar Impurity 2, which is poorly resolved in Method A. However, its precision is slightly lower and HILIC methods can be less robust, often requiring longer equilibration times.

Detailed Experimental Protocol: Validation of Method A

The following is a step-by-step protocol for the validation of Method A, chosen for its balanced and robust performance. This protocol is based on the ICH Q2(R1) guideline.[1][2]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Procedure:

    • Analyze a blank (diluent), a solution of N,N-dimethyl-1,2-oxazol-5-amine reference standard, and solutions of known impurities.

    • Spike the analyte solution with known impurities and potential degradation products.

    • Assess peak purity of the main peak using a photodiode array (PDA) detector.

    • Ensure that the resolution between the main peak and the closest eluting impurity is greater than 2.0.

Linearity
  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Prepare samples of a known concentration (e.g., a placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each sample.

    • The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The %RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • For LOQ, inject a series of dilute solutions and determine the concentration at which the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness
  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase pH (± 0.2 units)

      • Mobile phase composition (± 2% organic)

    • Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time). The system suitability criteria must still be met.

Visualizing the Workflow

A clear workflow is essential for systematic method validation.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop HPLC Method (e.g., Method A, B, or C) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Protocol Linearity Linearity & Range (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness Implement Routine QC Use Robustness->Implement Method Transfer

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

Logical Decision Framework for Method Selection

The choice of the final method depends on the specific requirements of the analysis.

Method_Selection start Primary Goal? routine_qc Routine QC: High Throughput & Robustness start->routine_qc specific_impurity Specific Impurity Challenge start->specific_impurity polar_degradant Known Polar Degradant start->polar_degradant method_a Select Method A (C18) routine_qc->method_a method_b Select Method B (Phenyl) specific_impurity->method_b method_c Select Method C (HILIC) polar_degradant->method_c

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendation

The purity analysis of N,N-dimethyl-1,2-oxazol-5-amine can be approached through several valid HPLC strategies.

  • Method A (Reversed-Phase C18) stands out as the most balanced and robust option for general-purpose purity testing and is highly recommended for routine quality control environments. Its predictable behavior and high precision provide a reliable foundation for quality assessment.

  • Method B (Reversed-Phase Phenyl-Hexyl) serves as a valuable orthogonal method, particularly if a known non-polar impurity requires enhanced resolution from the main analyte.

  • Method C (HILIC) is the method of choice when the primary concern is the quantification of known, highly polar degradants or impurities that are not adequately retained by reversed-phase chromatography.

Ultimately, the selection of a specific method should be guided by a risk-based assessment of the potential impurity profile of N,N-dimethyl-1,2-oxazol-5-amine. For initial development and routine use, Method A offers the most reliable and efficient pathway to a fully validated, compliant analytical procedure.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. New USP <621> Guidelines. [Link]

  • Scribd. USP 621 Chromatography Guidelines. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharma Tutor. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • SIELC Technologies. Fast HPLC Analysis of Methylamine, Dimethylamine and Trimethylamine on Coresep 100 Mixed-Mode Column. [Link]

  • SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]

  • PubMed. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. [Link]

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Synthink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification. [Link]

  • Royal Society of Chemistry. Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Kyushu University. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]

  • Cureus. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. [Link]

  • AMS Biopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Chromatography Online. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]

  • PubMed. Determination of dimethylamine in biological samples by high-performance liquid chromatography. [Link]

  • ACS Publications. Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products. [Link]

  • Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. [Link]

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns. [Link]

  • National Center for Biotechnology Information. Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]

  • Waters Corporation Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

Sources

Comparative

Mass Spectrometry Validation of N,N-Dimethyl-1,2-oxazol-5-amine: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Executive Summary In modern drug discovery, the 1,2-oxazole (isoxazole) scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology

Executive Summary

In modern drug discovery, the 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore found in numerous anti-inflammatory, antimicrobial, and immunomodulatory agents (e.g., valdecoxib, leflunomide). N,N-dimethyl-1,2-oxazol-5-amine (exact mass: 112.0637 Da) frequently serves as a critical building block or metabolic fragment in these development pipelines.

However, validating this compound via mass spectrometry (MS) presents a significant analytical challenge: differentiating it from its structural isomers, such as N,N-dimethyl-1,3-oxazol-5-amine . Because these isomers are isobaric, high-resolution MS1 alone is insufficient. This guide provides an objective comparison of the MS/MS fragmentation behaviors of these isomers and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to ensure absolute structural confirmation.

The Analytical Challenge: Isobaric Interference and Causality

To achieve unambiguous identification, analytical scientists must rely on Collision-Induced Dissociation (CID). The fundamental principle governing the differentiation of 1,2-oxazoles from 1,3-oxazoles lies in their distinct heterocyclic ring stabilities.

Mechanistic Insights into Fragmentation

The causality behind the divergent fragmentation pathways is rooted in bond dissociation energies and electronegativity. In the 1,2-oxazole ring, the adjacent nitrogen and oxygen atoms create a highly polarized, relatively weak N–O bond . Upon applying collision energy (15–25 eV) in an electrospray ionization (ESI) source, the N–O bond acts as the primary site of cleavage. This reductive cleavage leads to rapid ring opening, followed by the characteristic neutral loss of carbon monoxide (CO) or cyanic acid (HCNO) [1].

Conversely, the 1,3-oxazole isomer lacks this adjacent N–O bond. Its fragmentation requires higher collision energies to break the C–O or C–N bonds, typically resulting in ring contraction or the loss of a methyl radical from the exocyclic amine before the ring itself ruptures.

Fragmentation M Precursor Ion[M+H]+ m/z 113.07 NO_Cleavage N-O Bond Cleavage (CID Energy: 15-20 eV) M->NO_Cleavage Intermediate Ring-Opened Intermediate [C5H9N2O]+ NO_Cleavage->Intermediate Frag1 Product Ion 1 m/z 85.05 (Loss of CO) Intermediate->Frag1 - CO (28 Da) Frag2 Product Ion 2 m/z 46.06 [Dimethylamine]+ Intermediate->Frag2 C-N Cleavage Frag3 Product Ion 3 m/z 70.04 (Loss of HCNO) Intermediate->Frag3 - HCNO (43 Da)

CID Fragmentation Pathway of N,N-dimethyl-1,2-oxazol-5-amine highlighting N-O bond cleavage.

Comparative Performance Data

To objectively evaluate the analytical performance, we compare the MS/MS transitions and validation parameters of N,N-dimethyl-1,2-oxazol-5-amine against its 1,3-oxazole counterpart. The data below demonstrates that while both compounds ionize efficiently in ESI(+), their Multiple Reaction Monitoring (MRM) transitions are entirely orthogonal.

Table 1: MS/MS Fragmentation Comparison (ESI+)
CompoundPrecursor Ion (m/z)Primary Quantifier Ion (m/z)Secondary Qualifier Ion (m/z)Optimal Collision Energy (eV)Diagnostic Structural Loss
N,N-dimethyl-1,2-oxazol-5-amine 113.0785.0570.0418N-O cleavage → Loss of CO (28 Da)
N,N-dimethyl-1,3-oxazol-5-amine 113.0798.0571.0424Loss of •CH3 (15 Da) from amine
Table 2: LC-MS/MS Method Validation Parameters

Matrix: Rat Plasma (Protein Precipitation Extraction) [2]

ParameterN,N-dimethyl-1,2-oxazol-5-amineN,N-dimethyl-1,3-oxazol-5-amineAcceptance Criteria (FDA/EMA)
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LOQ) 1.5 ng/mL2.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Linearity (R²) 0.9992 (1.5 - 500 ng/mL)0.9985 (2.0 - 500 ng/mL)R² ≥ 0.99
Matrix Effect 92.4% ± 3.1%88.7% ± 4.5%85% - 115%
Intra-day Precision (CV%) 4.2%5.6%≤ 15%

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This means the protocol inherently checks for system drift, matrix interference, and isomeric overlap before generating reportable data.

Phase 1: System Suitability Test (SST)

Causality: Before running unknown samples, the system must prove it can resolve the 1,2-oxazole from the 1,3-oxazole isomer chromatographically, ensuring that isobaric mass does not lead to false positives.

  • Prepare a mixed standard containing 50 ng/mL of both N,N-dimethyl-1,2-oxazol-5-amine and N,N-dimethyl-1,3-oxazol-5-amine.

  • Inject 5 µL into the LC-MS/MS system.

  • Validation Check: The resolution ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , replace the mobile phase or wash the analytical column to restore stationary phase integrity.

Phase 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Carbamazepine or an isotopically labeled isoxazole analog, 100 ng/mL) to ensure extraction recovery normalization.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Causality: Formic acid ensures the amine group remains protonated, preventing analyte loss in the protein pellet.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: Waters Symmetry C18 (75 × 4.6 mm, 3.5 μm) or equivalent.

  • Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water : Methanol (20:80, v/v). Causality: The high organic content ensures rapid elution and optimal desolvation in the ESI source, maximizing the ionization efficiency of the tertiary amine [2].

  • Flow Rate: 0.6 mL/min.

  • MS Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

Workflow Prep Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18, Isocratic/Gradient) Prep->LC ESI ESI(+) Ionization (Desolvation & Protonation) LC->ESI MSMS Tandem MS (MRM) (Isobaric Differentiation) ESI->MSMS Data Data Validation (SST & Ratio Analysis) MSMS->Data

Self-validating LC-MS/MS workflow for the quantification and isomeric differentiation of isoxazoles.

Phase 4: Data Validation & Acceptance

For absolute confirmation of N,N-dimethyl-1,2-oxazol-5-amine in an unknown sample:

  • The retention time must match the SST standard within ±0.1 minutes.

  • The ion ratio of the quantifier transition (m/z 113 → 85) to the qualifier transition (m/z 113 → 70) must be within ±20% of the ratio established by the calibration standards.

References

  • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring Source: Journal of Mass Spectrometry (PubMed / NIH) URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study Source: Journal of Chromatography B (PubMed / NIH) URL: [Link]

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